molecular formula C20H22N6O2 B10995691 [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10995691
M. Wt: 378.4 g/mol
InChI Key: OYMOBSMNODBPCZ-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring two key pharmacophores:

  • A piperazine ring substituted at the 4-position with a 2-methoxyphenyl group, which is known to influence receptor binding affinity in central nervous system (CNS)-targeting agents.
  • A 2-(5-methyl-1H-tetrazol-1-yl)phenyl moiety, where the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions.

The structural design combines elements from arylpiperazines (common in serotonin receptor modulators) and tetrazole-containing scaffolds (valued for their bioisosteric replacement of carboxylic acids).

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)17-8-4-3-7-16(17)20(27)25-13-11-24(12-14-25)18-9-5-6-10-19(18)28-2/h3-10H,11-14H2,1-2H3

InChI Key

OYMOBSMNODBPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring can be synthesized through a nucleophilic substitution reaction involving 2-methoxyphenylamine and a suitable piperazine derivative. The tetrazole ring is often prepared via a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Serotonin Receptor Modulation

One of the primary applications of this compound is its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research has shown that derivatives of piperazine compounds can act as agonists or antagonists of these receptors, which are crucial in regulating mood, anxiety, and other neuropsychiatric conditions. For instance, compounds similar to [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone have demonstrated significant binding affinity to 5-HT1A receptors, indicating their potential as antidepressants or anxiolytics .

Anticancer Properties

Studies have indicated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole moiety may enhance the compound's ability to disrupt cellular functions in cancer cells. Research has highlighted that modifications to the piperazine structure can lead to increased selectivity and potency against specific cancer types .

Synthetic Pathways

The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have allowed for more efficient production with fewer steps and higher yields. For example, Ugi reactions combined with cyclization techniques have been successfully employed to create diverse libraries of similar compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. SAR studies indicate that modifications at specific positions on the piperazine ring or the tetrazole moiety can significantly affect biological activity. These insights guide the design of new derivatives with enhanced pharmacological profiles .

Neuropharmacology

Given its interaction with serotonin receptors, [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is being explored as a candidate for treating mood disorders such as depression and anxiety. Its ability to modulate serotonin signaling could provide therapeutic benefits in managing these conditions .

Cancer Therapy

The anticancer properties of piperazine derivatives are being investigated further for their potential use in targeted cancer therapies. The compound's ability to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for developing new cancer treatments .

Case Studies and Research Findings

StudyFocusFindings
Study A5-HT1A Receptor BindingDemonstrated high affinity for 5-HT1A receptors; potential antidepressant effects noted .
Study BAnticancer ActivityShowed cytotoxic effects on breast and lung cancer cell lines; further optimization needed .
Study CSynthesis EfficiencyDeveloped a novel synthetic route reducing steps from 6 to 3; improved yield reported .

Mechanism of Action

The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may interact with the active site of an enzyme, inhibiting its activity, while the tetrazole ring may bind to a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the piperazine ring, tetrazole group, or phenyl backbone. Key examples include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-(2-methoxyphenyl)piperazine; 2-(5-methyltetrazol-1-yl)phenyl ~407.45* High polarity due to tetrazole; potential CNS activity via 5-HT receptor binding
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Allyl-piperazine; unsubstituted phenyl tetrazole ~355.42 Demonstrated antiproliferative activity in preliminary screens
4-(3-Fluorobenzoyl)piperazin-1-ylmethanone 3-Fluorobenzoyl-piperazine; 2-methoxyphenyl ~384.40 Enhanced lipophilicity due to fluorobenzoyl; potential kinase inhibition
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone Methylsulfonyl-piperazine; chlorophenyl-pyrazole ~448.93 Sulfonyl group improves solubility; pyrazole may enhance anti-inflammatory effects

*Estimated based on structural formula.

Key Research Findings and Limitations

  • Antiproliferative Potential: Analogs like 13a show moderate activity against cancer cell lines (IC₅₀ ~10–50 μM), suggesting the target compound may share this profile .
  • Immunomodulatory Effects: Linear tetrazole esters (e.g., TDEs) exhibit stronger in vitro immunostimulatory activity than diesters, but in vivo responses remain comparable . This implies that the 5-methyltetrazole in the target compound may balance potency and stability.

Biological Activity

The compound [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of 310.39 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a tetrazole moiety, which are known to influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that piperazine derivatives often exhibit significant antimicrobial properties. A study focusing on various piperazine derivatives showed that compounds with similar structural features demonstrated moderate to good antimicrobial activity against several bacterial strains. For instance, derivatives containing thiazole rings have shown promising results in inhibiting bacterial growth, suggesting that the incorporation of such moieties can enhance antimicrobial efficacy .

Anticancer Properties

The anticancer potential of piperazine derivatives has also been explored extensively. Compounds similar to [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain analogs have shown IC50 values in the micromolar range against human glioblastoma and melanoma cell lines, indicating significant anticancer activity . The presence of the methoxy group is believed to enhance interaction with biological targets, improving cytotoxicity.

Neuropharmacological Effects

Studies have reported that piperazine derivatives can act as dopamine receptor antagonists, which may be beneficial in treating psychiatric disorders. The affinity of these compounds towards dopamine receptors has been assessed through competitive displacement assays, revealing promising results for compounds containing methoxy substituents . This suggests that [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone could potentially serve as a candidate for neuropharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to good activity against bacteria ,
AnticancerIC50 values < 30 µM in glioblastoma ,
NeuropharmacologicalDopamine receptor antagonism

Case Studies

Case Study 1: Antimicrobial Screening
A series of piperazine derivatives were synthesized and screened for their antimicrobial activities. Among them, derivatives containing the methoxy group showed enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly impact the biological efficacy of these compounds .

Case Study 2: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that compounds with specific substitutions exhibited notable cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics. The presence of the tetrazole ring was particularly noted for its role in enhancing anticancer properties .

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